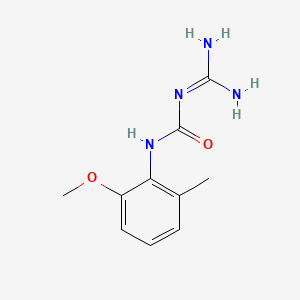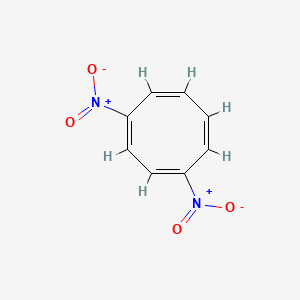
1,4-Dinitrocyclooctatetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dinitrocyclooctatetraene is an organic compound with the molecular formula C₈H₆N₂O₄. It is a derivative of cyclooctatetraene, characterized by the presence of two nitro groups at the 1 and 4 positions of the cyclooctatetraene ring.
Métodos De Preparación
The synthesis of 1,4-Dinitrocyclooctatetraene typically involves the nitration of cyclooctatetraene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via electrophilic substitution, where the nitro groups are introduced at the 1 and 4 positions of the cyclooctatetraene ring .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key challenge in industrial production would be to maintain the reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1,4-Dinitrocyclooctatetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dinitrocyclooctatetraene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dinitrocyclooctatetraene involves its electronic structure, where the nitro groups play a significant role. The compound can exist in a dynamic equilibrium between its 1,4- and 1,6-dinitro isomers in solution. This equilibrium is influenced by the kinetic and thermodynamic parameters of the isomerization process . The molecular targets and pathways involved in its reactions are primarily related to its ability to undergo electrophilic and nucleophilic substitutions.
Comparación Con Compuestos Similares
1,4-Dinitrocyclooctatetraene can be compared with other nitro-substituted cyclooctatetraenes and related compounds:
1,6-Dinitrocyclooctatetraene: Similar in structure but with nitro groups at the 1 and 6 positions, leading to different electronic properties and reactivity.
Cyclooctatetraene: The parent compound without nitro substitution, which exhibits different chemical behavior due to the absence of electron-withdrawing nitro groups.
Dinitropyrazoles: Compounds like 1,3-dinitropyrazole and 3,5-dinitropyrazole, which also contain nitro groups but on a different ring system, leading to distinct chemical properties.
Propiedades
Número CAS |
54755-18-9 |
|---|---|
Fórmula molecular |
C8H6N2O4 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
(1E,3E,5Z,7Z)-1,4-dinitrocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)7-3-1-2-4-8(6-5-7)10(13)14/h1-6H/b2-1?,3-1-,4-2-,6-5?,7-3?,7-5+,8-4?,8-6+ |
Clave InChI |
GRMYFWFBOIJSEI-TUQXJEIYSA-N |
SMILES isomérico |
C\1=C\C(=C/C=C(\C=C1)/[N+](=O)[O-])\[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


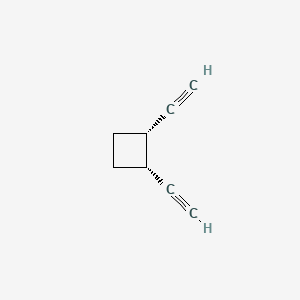
![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
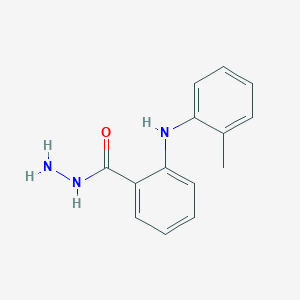

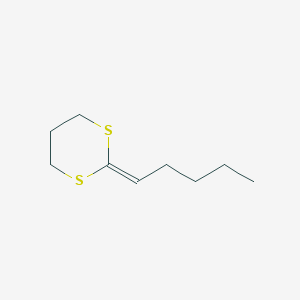
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
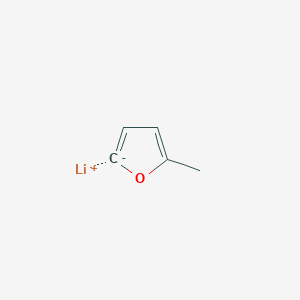
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
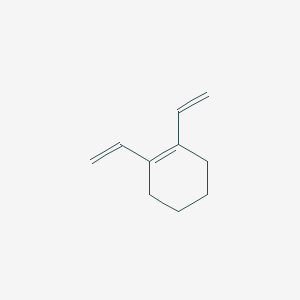
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
